
Spectroscopic Profile of 4-Propylbenzoic Acid: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Propylbenzoic acid

Cat. No.: B1360256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Propylbenzoic acid (CAS No. 2438-05-3), a crucial intermediate in various chemical

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering valuable insights for compound

identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 4-Propylbenzoic acid
were acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Propylbenzoic acid exhibits distinct signals corresponding to the

aromatic protons, the propyl chain protons, and the carboxylic acid proton. The chemical shifts

(δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1360256?utm_src=pdf-interest
https://www.benchchem.com/product/b1360256?utm_src=pdf-body
https://www.benchchem.com/product/b1360256?utm_src=pdf-body
https://www.benchchem.com/product/b1360256?utm_src=pdf-body
https://www.benchchem.com/product/b1360256?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.04 Doublet 2H
Aromatic protons

ortho to -COOH

~7.27 Doublet 2H
Aromatic protons

ortho to -CH₂CH₂CH₃

~2.65 Triplet 2H
-CH₂- attached to the

aromatic ring

~1.65 Sextet 2H
-CH₂- of the propyl

group

~0.95 Triplet 3H
-CH₃ of the propyl

group

>12 Broad Singlet 1H
Carboxylic acid proton

(-COOH)

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

~172.6 Carboxylic acid carbon (-COOH)

~155.4 Aromatic carbon attached to -COOH

~130.5 Aromatic CH carbons ortho to -COOH

~127.2 Aromatic carbon attached to the propyl group

~126.7 Aromatic CH carbons ortho to the propyl group

~34.4 -CH₂- attached to the aromatic ring

~23.7 -CH₂- of the propyl group

~13.8 -CH₃ of the propyl group
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Propylbenzoic acid was obtained using a Potassium Bromide (KBr) disc or as a

nujol mull.[1][2]

Wavenumber (cm⁻¹) Intensity Assignment

~2500-3300 Broad
O-H stretch of the carboxylic

acid

~1680-1710 Strong
C=O stretch of the carboxylic

acid

~1600, ~1450 Medium-Strong
C=C stretching in the aromatic

ring

~1300 Medium
C-O stretch of the carboxylic

acid

~920 Broad
O-H bend of the carboxylic

acid dimer

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The data presented here was obtained via Gas Chromatography-Mass

Spectrometry (GC-MS).[3]

m/z Relative Intensity Assignment

164 Moderate [M]⁺ (Molecular ion)

135 High [M - C₂H₅]⁺

121 Moderate [M - C₃H₇]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)
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Experimental Protocols
The following provides a general methodology for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
A sample of 4-Propylbenzoic acid is dissolved in deuterated chloroform (CDCl₃). The ¹H and

¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1][4] Chemical shifts are

referenced to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy
A solid sample of 4-Propylbenzoic acid is finely ground with dry potassium bromide (KBr) and

pressed into a thin, transparent disc. Alternatively, a nujol mull is prepared by grinding the

sample with a few drops of nujol. The IR spectrum is then recorded using a Fourier-Transform

Infrared (FTIR) spectrometer.[2][3]

Mass Spectrometry
A dilute solution of 4-Propylbenzoic acid in a suitable volatile solvent is injected into a Gas

Chromatograph (GC) coupled to a Mass Spectrometer (MS). The compound is separated from

the solvent and any impurities in the GC column before being introduced into the MS for

ionization and analysis.

Visualizations
The following diagrams illustrate the key concepts and workflows related to the spectroscopic

analysis of 4-Propylbenzoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1360256?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_2438-05-3_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_2438-05-3_13CNMR.htm
https://www.benchchem.com/product/b1360256?utm_src=pdf-body
https://wap.guidechem.com/dictionary/en/2438-05-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Propylbenzoic-acid
https://www.benchchem.com/product/b1360256?utm_src=pdf-body
https://www.benchchem.com/product/b1360256?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Spectroscopic Analysis

Data InterpretationSample

Dissolution
(for NMR, MS)

Solid Preparation
(for IR)

NMR

MS

IR

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: ¹H NMR signaling relationships in 4-Propylbenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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